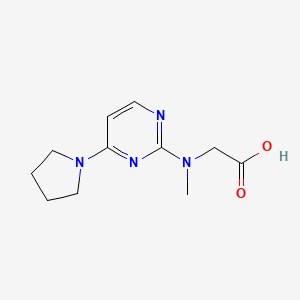

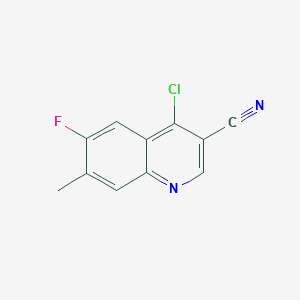

![molecular formula C10H15ClN2O2 B1434829 Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803605-41-5](/img/structure/B1434829.png)

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride

Descripción general

Descripción

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride is a chemical compound used as an intermediate and starting reagent for organic synthesis . It is also used in the synthesis of pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Synthesis Analysis

This compound is synthesized using 2-Chloro-N,N-dimethylethylamine as an intermediate . It facilitates lithium hexamethyldisilazide (LiHMDS) mediated enolization of highly substituted aryl ketones . Additionally, it is used as an organic solvent in synthetic chemistry .Molecular Structure Analysis

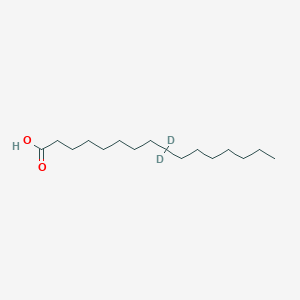

The molecular structure of Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride can be represented by the InChI code:1S/C10H14N2O2.ClH/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14;/h3-6H,7-8H2,1-2H3;1H . The molecular weight of this compound is 230.69 . Physical And Chemical Properties Analysis

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride is a powder that is stored at room temperature . The physical properties of amines in general include boiling points that are dependent on the number of hydrogen atoms replaced in the ammonia molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study presented a new synthesis method for Nifekalant hydrochloride, showcasing the preparation of a key intermediate from β-phenylpropanoic acid, involving nitration, N-acylation, and reduction. This synthesis pathway highlights the chemical versatility of nitrophenyl ethylamine derivatives in pharmaceutical synthesis (Sheng Shou-ri, 2007).

- Research on the synthesis of Nifekalant hydrochloride through amination of a chloroethyl)amino-1,3-dimethylpyrimidinedione intermediate illustrates the role of nitrophenyl ethylamine derivatives in the production of antiarrhythmic drugs, confirming the structure of Nifekalant hydrochloride via NMR and MS (Jiang Qing-qian, 2004).

Molecular Interactions and Crystal Structure

- A series of N-(2-phenylethyl)nitroaniline derivatives were studied as precursors for slow and sustained nitric oxide release agents. The study detailed the crystal structure and intermolecular hydrogen bonding, demonstrating the influence of structural modifications on molecular packing and interactions (Colin B. Wade et al., 2013).

Solvation Behavior and Spectroscopy

- The solvation behavior of solvatochromic indicators in mixtures of an ionic liquid with molecular solvents was investigated, exploring the structural and intermolecular interactions of nitroaniline derivatives in varying solvent environments. This research contributes to understanding the solvent effects on molecular behavior and solvation dynamics (H. Salari et al., 2010).

Nonlinear Optical Properties

- The synthesis and characterization of symmetrically substituted stilbenes, including derivatives of dimethyl[2-(4-nitrophenyl)ethyl]amine, were conducted to explore their nonlinear optical properties. This work highlights the potential of nitrophenyl ethylamine derivatives in the development of optical materials and devices (Y. Yan, 2003).

Anticancer Activity and Antioxidant Properties

- A study on nitrophenyl-group-containing heterocycles synthesized new tetrahydroisoquinolines bearing a nitrophenyl group to investigate their anticancer activity and antioxidant properties. This research underscores the pharmacological potential of nitrophenyl ethylamine derivatives in therapeutic applications (E. M. Sayed et al., 2021).

Safety and Hazards

This compound is toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It is suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure . It is also considered a poison by intraperitoneal and subcutaneous routes .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14;/h3-6H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPERYUOZMITXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

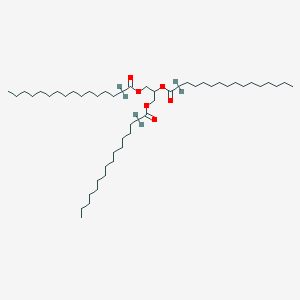

![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)

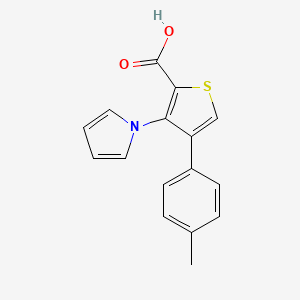

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)